molecular formula C25H32IN3O B12674848 3,5-Bis((4-(dimethylamino)phenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide CAS No. 142816-71-5

3,5-Bis((4-(dimethylamino)phenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide

Cat. No.: B12674848
CAS No.: 142816-71-5
M. Wt: 517.4 g/mol
InChI Key: JVOYGKMQZMEFBW-NHBDOSFLSA-M
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Description

3,5-Bis((4-(dimethylamino)phenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperidinium core with dimethylamino phenyl groups, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis((4-(dimethylamino)phenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide typically involves multiple steps, including the formation of the piperidinium core and subsequent functionalization with dimethylamino phenyl groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction efficiency, reduce production costs, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis((4-(dimethylamino)phenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a wide range of functionalized products .

Scientific Research Applications

3,5-Bis((4-(dimethylamino)phenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-Bis((4-(dimethylamino)phenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Bis((4-(dimethylamino)phenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide stands out due to its unique structural features and versatile applications across multiple scientific disciplines. Its combination of a piperidinium core with dimethylamino phenyl groups provides distinct chemical and physical properties that differentiate it from similar compounds .

Properties

CAS No.

142816-71-5

Molecular Formula

C25H32IN3O

Molecular Weight

517.4 g/mol

IUPAC Name

(3Z,5E)-3,5-bis[[4-(dimethylamino)phenyl]methylidene]-1,1-dimethylpiperidin-1-ium-4-one;iodide

InChI

InChI=1S/C25H32N3O.HI/c1-26(2)23-11-7-19(8-12-23)15-21-17-28(5,6)18-22(25(21)29)16-20-9-13-24(14-10-20)27(3)4;/h7-16H,17-18H2,1-6H3;1H/q+1;/p-1/b21-15-,22-16+;

InChI Key

JVOYGKMQZMEFBW-NHBDOSFLSA-M

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\C[N+](C/C(=C/C3=CC=C(C=C3)N(C)C)/C2=O)(C)C.[I-]

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C[N+](CC(=CC3=CC=C(C=C3)N(C)C)C2=O)(C)C.[I-]

Origin of Product

United States

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